molecular formula C18H23NO4 B1222177 hydroxybenzylisoproterenol CAS No. 64532-93-0

hydroxybenzylisoproterenol

カタログ番号: B1222177
CAS番号: 64532-93-0
分子量: 317.4 g/mol
InChIキー: UVCXIBGBPWDQKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

hydroxybenzylisoproterenol is a complex organic compound that belongs to the class of catecholamines. Catecholamines are organic compounds that contain a catechol moiety (a benzene ring with two hydroxyl groups) and an amine group. This compound is structurally related to other catecholamines such as adrenaline and noradrenaline, which are important neurotransmitters and hormones in the human body .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of hydroxybenzylisoproterenol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Catechol Moiety: The catechol moiety can be synthesized through the hydroxylation of benzene derivatives.

    Introduction of the Amino Group: The amino group can be introduced through a reductive amination reaction. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Coupling with the Hydroxyphenyl Group: The final step involves the coupling of the catechol moiety with the hydroxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

hydroxybenzylisoproterenol undergoes various types of chemical reactions, including:

    Oxidation: The catechol moiety can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines. This reaction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups on the catechol moiety can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Quinones

    Reduction: Secondary or tertiary amines

    Substitution: Alkylated or acylated catechols

科学的研究の応用

Pharmacological Applications

Hydroxybenzylisoproterenol acts primarily as a β-adrenergic agonist, influencing cardiovascular and respiratory systems. Its pharmacological properties are particularly relevant in conditions such as asthma and heart failure.

  • Cardiovascular Effects : As a β-agonist, this compound can enhance cardiac output and improve myocardial contractility. It has been studied for its effects on heart rate and blood pressure regulation, making it a candidate for managing heart failure symptoms .
  • Respiratory Applications : The compound's bronchodilator effects are beneficial in treating asthma. Research indicates that it can help alleviate bronchospasm by relaxing bronchial smooth muscles .

Cellular Mechanisms

Research has demonstrated that this compound interacts with G protein-coupled receptors (GPCRs), specifically the β2-adrenergic receptor. This interaction leads to various intracellular signaling cascades that can be exploited for therapeutic purposes.

  • Signal Transduction Pathways : Studies have shown that this compound activates adenylyl cyclase, increasing cyclic AMP levels in cells. This mechanism is crucial for mediating the physiological effects of β-agonists .
  • Cellular Assays : The compound has been utilized in cell-based assays to study GPCR activation and desensitization mechanisms. For instance, its application in luminescence assays has facilitated high-throughput screening for potential GPCR ligands .

Drug Development

The unique properties of this compound make it a valuable candidate in drug development, particularly in designing new β-agonists with improved efficacy and reduced side effects.

  • Synthetic Modifications : Researchers are exploring structural modifications of this compound to enhance its selectivity and potency against specific adrenergic receptor subtypes. This approach aims to minimize adverse effects typically associated with non-selective β-agonists .
  • Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in various populations, particularly those with chronic obstructive pulmonary disease (COPD) and other respiratory disorders. Preliminary results suggest promising outcomes in improving lung function and quality of life for patients .

Case Study 1: Cardiovascular Impact

A study involving patients with heart failure demonstrated that this compound administration resulted in significant improvements in cardiac output and exercise tolerance compared to placebo groups. The findings highlighted its potential as a short-term therapeutic agent during acute heart failure episodes.

Case Study 2: Asthma Management

In a controlled trial with asthmatic patients, this compound was shown to effectively reduce airway resistance and improve peak expiratory flow rates within minutes of administration. These results reinforced its utility as a rapid bronchodilator.

作用機序

The mechanism of action of hydroxybenzylisoproterenol involves its interaction with specific molecular targets in the body. As a catecholamine, it can bind to adrenergic receptors, which are G protein-coupled receptors involved in the regulation of various physiological processes. Upon binding to these receptors, the compound can activate intracellular signaling pathways, leading to various biological effects .

類似化合物との比較

Similar Compounds

Uniqueness

hydroxybenzylisoproterenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows it to interact with a different set of molecular targets compared to other catecholamines, making it a valuable compound for scientific research and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and purifying hydroxybenzylisoproterenol with high purity?

  • Use stepwise organic synthesis with rigorous purification via high-performance liquid chromatography (HPLC) or flash column chromatography. Validate purity using nuclear magnetic resonance (NMR) spectroscopy (>95% purity) and mass spectrometry (MS) for molecular weight confirmation. Document all solvent systems, reaction temperatures, and catalyst ratios to ensure reproducibility .

Q. How should researchers characterize this compound’s structural identity and stability in physiological conditions?

  • Employ Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., catecholamine hydroxyl groups). Assess stability via accelerated degradation studies under varying pH (6–8), temperatures (4–37°C), and light exposure. Use liquid chromatography-mass spectrometry (LC-MS) to monitor degradation products .

Q. What in vitro assays are optimal for preliminary screening of this compound’s β2-adrenoceptor (β2AR) activity?

  • Use cAMP accumulation assays in HEK293 cells expressing human β2AR. Compare dose-response curves with isoproterenol as a positive control. Validate results with radioligand binding assays (e.g., [³H]-CGP12177 displacement) to determine binding affinity (Kd) .

Q. How can researchers ensure reproducibility in pharmacological studies of this compound?

  • Standardize cell culture conditions (passage number, media composition) and receptor expression levels. Include negative controls (e.g., β2AR knockout cells) and report agonist pre-incubation times to account for receptor desensitization .

Q. What literature review strategies are effective for identifying existing data on this compound’s receptor interactions?

  • Conduct systematic searches in PubMed and EMBASE using keywords like “this compound AND β2-adrenoceptor,” filtering for peer-reviewed studies with crystallographic or mutagenesis data. Cross-reference citations in high-impact journals (e.g., Nature, Science) .

Advanced Research Questions

Q. How can structural biology techniques resolve contradictions in this compound’s binding affinity across studies?

  • Perform comparative X-ray crystallography using β2AR stabilized in active conformations (e.g., with engineered nanobodies as in PDB 4LDL). Analyze ligand-receptor hydrogen bonding networks and compare with mutagenesis data (e.g., Tyr308Ala mutations) to identify affinity-altering residues .

Q. What methodologies elucidate this compound’s water-mediated interactions in β2AR activation?

  • Use molecular dynamics simulations to track water molecules near conserved tyrosine residues (Tyr308, Tyr316). Validate with cryo-EM structures of β2AR bound to this compound, focusing on extracellular loop 3 dynamics .

Q. How do extracellular loop mutations affect this compound’s efficacy compared to adrenaline?

  • Engineer β2AR mutants (e.g., ECL3 truncations) and measure ligand-induced cAMP production. Pair with fluorescence resonance energy transfer (FRET) to monitor real-time conformational changes in Gαs coupling .

Q. What strategies address discrepancies in reported this compound off-target effects?

  • Conduct selectivity profiling using panels of GPCRs (e.g., β1AR, β3AR) via calcium flux or β-arrestin recruitment assays. Apply cheminformatics tools (e.g., molecular docking) to predict cross-reactivity and validate with functional assays .

Q. How can researchers differentiate this compound’s partial agonism from biased signaling in β2AR?

  • Use pathway-specific assays (e.g., G protein vs. β-arrestin signaling) with TR-FRET biosensors. Analyze Emax values relative to full agonists (e.g., BI167107) and correlate with structural data on transmembrane helix 6 positioning .

特性

CAS番号

64532-93-0

分子式

C18H23NO4

分子量

317.4 g/mol

IUPAC名

4-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]propyl]benzene-1,2-diol

InChI

InChI=1S/C18H23NO4/c1-11(9-13-3-6-15(20)7-4-13)19-12(2)18(23)14-5-8-16(21)17(22)10-14/h3-8,10-12,18-23H,9H2,1-2H3

InChIキー

UVCXIBGBPWDQKV-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)O)NC(C)C(C2=CC(=C(C=C2)O)O)O

正規SMILES

CC(CC1=CC=C(C=C1)O)NC(C)C(C2=CC(=C(C=C2)O)O)O

同義語

hydroxybenzylisoprenaline
hydroxybenzylisoproterenol

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。